Butyl(2-phenylethyl)amine hydrochloride
Overview
Description
“Butyl(2-phenylethyl)amine hydrochloride” is a compound that is related to 2-Phenylethylamine hydrochloride . 2-Phenylethylamine hydrochloride is a biogenic aromatic amine . It is also known as β-Phenylethylamine hydrochloride or Phenethylamine hydrochloride . The compound has a molecular weight of 157.64 .
Scientific Research Applications
- β-Phenethylamine acts as a trace amine in the brain, influencing the release of neurotransmitters such as dopamine and serotonin . These neurotransmitters play crucial roles in mood regulation, cognition, and overall well-being .
- β-Phenethylamine is related to psychoactive compounds like amphetamines and catecholamines. Notably, controversial chemist Alexander Shulgin explored derivatives of 2-phenylethylamine , including 3,4-methylenedioxymethamphetamine (MDMA) .
- In medicinal chemistry, researchers have explored 2-phenethylamine derivatives. These compounds interact with various receptors, including:
Neurotransmitter and Neuromodulator
Psychoactive Properties
Medicinal Chemistry and Receptor Targets
Mechanism of Action
Target of Action
Butyl(2-phenylethyl)amine hydrochloride, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (hTAAR1) . This receptor plays a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
The compound interacts with its target, hTAAR1, as an agonist . This interaction leads to the inhibition of the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This results in the regulation of monoamine neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by Butyl(2-phenylethyl)amine hydrochloride is the monoamine neurotransmission pathway . The compound’s action on hTAAR1 and VMAT2 affects the availability and reuptake of monoamines, impacting the overall neurotransmission process .
Pharmacokinetics
It is known that phenethylamine, from which the compound is derived, is primarily metabolized bymonoamine oxidase B (MAO-B) and then by aldehyde dehydrogenase (ALDH) . This metabolism converts phenethylamine to phenylacetic acid
Result of Action
The primary result of Butyl(2-phenylethyl)amine hydrochloride’s action is the regulation of monoamine neurotransmission . By acting as an agonist at hTAAR1 and inhibiting VMAT2, the compound can affect the availability and reuptake of monoamines . This can have various downstream effects, potentially impacting mood, stress response, and voluntary movement .
Action Environment
The action, efficacy, and stability of Butyl(2-phenylethyl)amine hydrochloride can be influenced by various environmental factors These could include the presence of other compounds, the pH of the environment, and the specific physiological conditions of the individual.
properties
IUPAC Name |
N-(2-phenylethyl)butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-10-13-11-9-12-7-5-4-6-8-12;/h4-8,13H,2-3,9-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQWJXDCSEKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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